2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide
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Overview
Description
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group attached to the indole ring and an acetamide group linked to a 2-methoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The indole derivative is then subjected to a Friedel-Crafts alkylation reaction with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The resulting intermediate is reacted with acetic anhydride to introduce the acetamide group.
Attachment of the 2-Methoxyphenethyl Group: Finally, the compound is coupled with 2-methoxyphenethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of reduced amines or alcohols
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide
- 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide
- 2-(1-(4-bromobenzyl)-1H-indol-3-yl)-N-(2-methoxyphenethyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-31-25-9-5-2-6-20(25)14-15-28-26(30)16-21-18-29(24-8-4-3-7-23(21)24)17-19-10-12-22(27)13-11-19/h2-13,18H,14-17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFFJAVVUYCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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